N-(5-Nitramidopyridin-3-yl)nitramide
Description
N-(5-Nitramidopyridin-3-yl)nitramide is a nitro-functionalized pyridine derivative characterized by a nitramide (-NHNO₂) group attached to the 3-position of a pyridine ring, with an additional nitroamino (-NHNO₂) substituent at the 5-position. The structural uniqueness of this compound lies in its dual nitroamino groups, which may enhance its energetic properties compared to simpler nitramides.
Properties
CAS No. |
142204-87-3 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
N-(5-nitramidopyridin-3-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-5(3-6-2-4)8-10(13)14/h1-3,7-8H |
InChI Key |
VMDFXSVGPJIBRL-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonyms |
3,5-Pyridinediamine,N,N-dinitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Imidacloprid (N-[1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide)
- Structure : Features a chloropyridinylmethyl group linked to an imidazolidine-nitramide moiety.
- Applications: Widely used as a neonicotinoid insecticide, acting on insect acetylcholine receptors .
N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide
- Structure : A triazinan-ylidene nitramide with a 4-chlorobenzyl substituent.
- Applications : Exhibits aphicidal and antifungal activities, attributed to the triazine core .
- Key Differences : The pyridine ring in N-(5-Nitramidopyridin-3-yl)nitramide may confer distinct electronic properties compared to triazine-based analogues, influencing reactivity and biological interactions .
Physical and Spectral Properties
Key Observations :
- Triazinan-ylidene derivatives (e.g., compound 4r) generally exhibit lower yields (20.3–59.2%) compared to triazole-based nitramides (75–90% yields) .
- Pyridine nitramides (e.g., imidacloprid) are typically solids at room temperature, with melting points influenced by substituents (e.g., 72–136°C for triazinan-ylidenes) .
Thermal Stability and Energetic Properties
Key Observations :
- Pyrazole- and oxadiazole-based nitramides (e.g., compound 21) demonstrate higher thermal stability (Tₐ = 205–270°C) than triazinan derivatives .
- The absence of bulky substituents in this compound may result in higher sensitivity compared to compounds like BEDNINAT, which has a nitrate ester group reducing sensitivity .
Key Observations :
- Pyridine nitramides like imidacloprid exhibit systemic insecticidal activity due to their ability to penetrate insect cuticles .
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